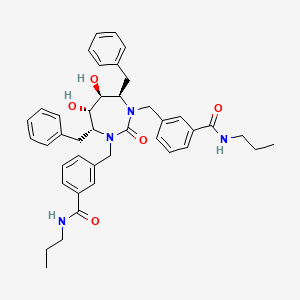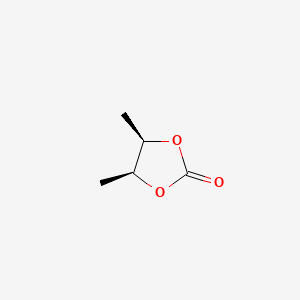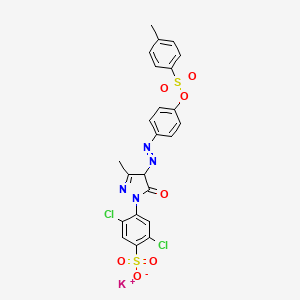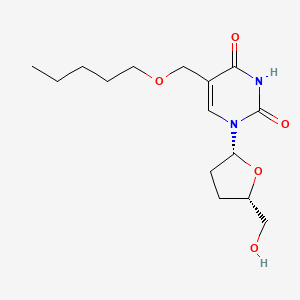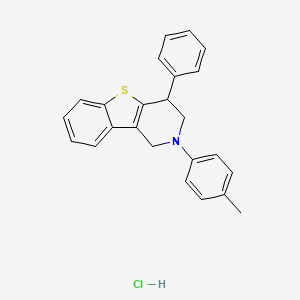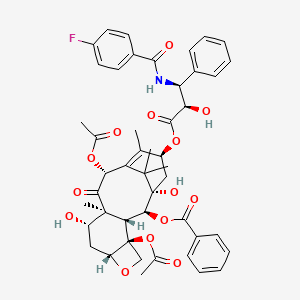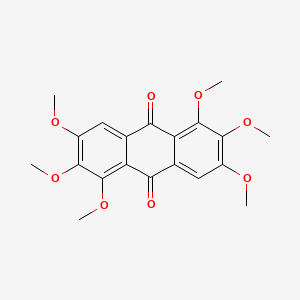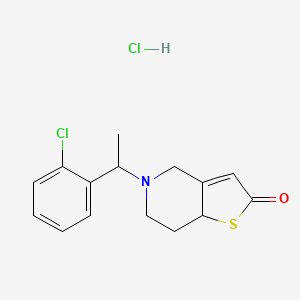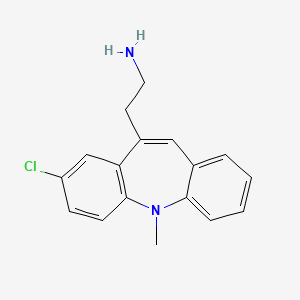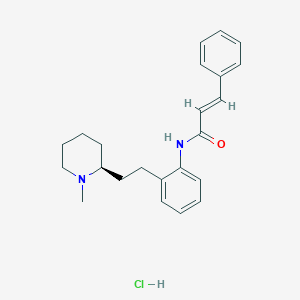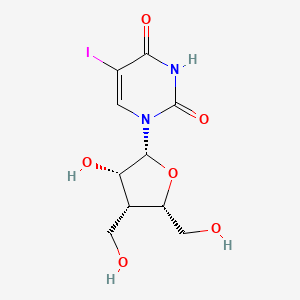
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo- is a synthetic nucleoside analog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo- typically involves the following steps:
Glycosylation: The initial step involves the glycosylation of a protected sugar derivative with a pyrimidine base. This reaction is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: The glycosylated product is then subjected to deprotection reactions to remove protecting groups, yielding the desired nucleoside analog.
Iodination: The final step involves the iodination of the nucleoside analog at the 5-position of the pyrimidine ring. This can be achieved using iodine or iodinating reagents such as N-iodosuccinimide (NIS) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form methyl groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogs with different functional groups at the 5-position.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a promising candidate for drug development.
Molecular Biology: The compound is used as a probe in nucleic acid research. Its incorporation into DNA or RNA can help study the mechanisms of replication, transcription, and translation.
Chemical Biology: It serves as a tool for studying enzyme-substrate interactions and the effects of nucleoside modifications on biological processes.
Industrial Applications: The compound is used in the synthesis of other nucleoside analogs and as a starting material for the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo- involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit DNA/RNA Polymerases: The compound can act as a chain terminator, preventing the elongation of nucleic acid chains during replication or transcription.
Induce Apoptosis: In cancer cells, it can trigger apoptotic pathways by interfering with DNA synthesis and repair mechanisms.
Modulate Enzyme Activity: The compound can inhibit or activate enzymes involved in nucleic acid metabolism, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
3’-Deoxy-3’-fluorothymidine: A nucleoside analog with antiviral properties, used in the treatment of HIV.
Zidovudine (AZT): Another nucleoside analog used as an antiretroviral drug for HIV treatment.
5-Iododeoxyuridine: A nucleoside analog used in antiviral and anticancer therapies.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-3-(hydroxymethyl)-beta-D-lyxofuranosyl)-5-iodo- is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to be selectively incorporated into nucleic acids and its potential to inhibit viral replication and induce apoptosis make it a valuable compound in scientific research and drug development.
Properties
CAS No. |
130351-66-5 |
|---|---|
Molecular Formula |
C10H13IN2O6 |
Molecular Weight |
384.12 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O6/c11-5-1-13(10(18)12-8(5)17)9-7(16)4(2-14)6(3-15)19-9/h1,4,6-7,9,14-16H,2-3H2,(H,12,17,18)/t4-,6+,7-,9+/m0/s1 |
InChI Key |
ZJGWDASYLQGBSF-WOPPDYDQSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@H]([C@H](O2)CO)CO)O)I |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)CO)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



